molecular formula C18H24ClN3O B6091323 N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6091323
M. Wt: 333.9 g/mol
InChI Key: OKMIEDFKOZIFKX-UHFFFAOYSA-N
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Description

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a chloro group, and an ethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tert-butyl group: This step can involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(METHYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-{1-[4-(ETHYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-4-chloro-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-6-22-11-15(19)16(21-22)17(23)20-12(2)13-7-9-14(10-8-13)18(3,4)5/h7-12H,6H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMIEDFKOZIFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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